N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a dioxido-dihydrothiophenyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Dihydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the dihydrothiophene intermediate with a chlorophenyl reagent, often under conditions that promote electrophilic aromatic substitution.
Formation of the Cyclohexanecarboxamide Moiety: This can be done by reacting the intermediate with cyclohexanecarboxylic acid or its derivatives, using coupling agents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide: Lacks the dioxido group, which may affect its reactivity and biological activity.
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzenecarboxamide: Contains a benzenecarboxamide moiety instead of a cyclohexanecarboxamide moiety, which could influence its physical and chemical properties.
Uniqueness
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the dioxido-dihydrothiophenyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c18-14-7-4-8-15(11-14)19(16-9-10-23(21,22)12-16)17(20)13-5-2-1-3-6-13/h4,7-11,13,16H,1-3,5-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKSBVHQXXXVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.